2-chloro-6-(4-methylpiperazin-1-yl)-7H-purine
Description
Properties
IUPAC Name |
2-chloro-6-(4-methylpiperazin-1-yl)-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN6/c1-16-2-4-17(5-3-16)9-7-8(13-6-12-7)14-10(11)15-9/h6H,2-5H2,1H3,(H,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKOVSVBPZSSEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC3=C2NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Alkylation
The synthesis typically begins with 6-chloropurine derivatives, such as 2-chloro-6-chloropurine or 6-chloro-2-methylthiopurine, which serve as precursors for subsequent functionalization. The introduction of the 4-methylpiperazinyl group occurs via nucleophilic aromatic substitution (SNAr) at the C6 position. For example, 6-chloropurine reacts with 4-methylpiperazine in the presence of a base such as triethylamine or diisopropylethylamine (DIPEA) in polar aprotic solvents like methanol or ethanol.
Reaction conditions :
- Temperature : 50–100°C (conventional heating) or microwave irradiation at 120°C.
- Solvent : Methanol, ethanol, or isopropanol.
- Catalyst/Base : Triethylamine (2–3 equivalents).
This step achieves moderate to high yields (60–85%), with purity confirmed via HPLC and NMR.
Regioselective Alkylation for N7 Substitution
Recent advances in regioselective alkylation, as demonstrated by Kovač et al. (2024), enable precise functionalization at the N7 position of 6-chloropurine precursors. Using SnCl₄ as a Lewis acid and N,O-bis(trimethylsilyl)acetamide (BSA) as a silylating agent, tert-alkyl groups are introduced under anhydrous conditions:
Procedure :
- Silylation : 6-Chloropurine is treated with BSA in dichloroethane (DCE) at 80°C to activate the purine core.
- Alkylation : tert-Butyl bromide is added with SnCl₄, yielding 7-(tert-butyl)-6-chloropurine.
Key data :
| Parameter | Value |
|---|---|
| Yield | 52–76% |
| Reaction Time | 4–19 hours |
| Purity (NMR) | >95% |
This method avoids N9 isomer formation, ensuring regiochemical control critical for downstream piperazine coupling.
Piperazine Displacement and Optimization
Microwave-Assisted Displacement
The patent WO2011123372A1 highlights microwave-assisted displacement to accelerate the reaction between 6-chloropurine and 4-methylpiperazine. By irradiating the mixture at 120°C for 15–30 minutes, the reaction time is reduced tenfold compared to conventional heating:
Optimized conditions :
Protecting Group Strategies
To prevent undesired side reactions during alkylation, the piperazine nitrogen is often protected with tert-butoxycarbonyl (tBOC). After displacement, acidic deprotection (e.g., HCl in dioxane) restores the free amine, which is then acylated or alkylated for further derivatization.
Example :
- Protection : 4-Methylpiperazine is treated with di-tert-butyl dicarbonate (Boc₂O) in THF.
- Deprotection : 6N HCl in dioxane removes the tBOC group post-alkylation.
Analytical and Purification Techniques
Structural Characterization
Post-synthesis, the compound is validated using:
Crystallization and Recrystallization
Crude products are purified via recrystallization from isopropanol/water (1:1) or column chromatography (silica gel, DCM/methanol). The final compound exhibits a melting point of 177–179°C (decomposition).
Comparative Analysis of Methods
Table 1. Synthesis Method Comparison
| Method | Yield (%) | Time | Key Advantage |
|---|---|---|---|
| Conventional Alkylation | 60–75 | 12–24 h | Scalability |
| Microwave-Assisted | 78–92 | 0.25–0.5 h | Rapid kinetics |
| Regioselective (SnCl₄) | 52–76 | 4–19 h | N7 specificity |
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-(4-methylpiperazin-1-yl)-7H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base (e.g., NaH, K2CO3).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted purine derivatives can be formed.
Oxidation Products: Oxidized derivatives with additional functional groups.
Cyclized Products: Fused ring systems with potential biological activity.
Scientific Research Applications
2-chloro-6-(4-methylpiperazin-1-yl)-7H-purine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Research: Used as a tool compound to study purine metabolism and signaling pathways.
Chemical Biology: Employed in the design of enzyme inhibitors and receptor modulators.
Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 2-chloro-6-(4-methylpiperazin-1-yl)-7H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
2-Chloro-6-(1-pyrrolidinyl)-1H-Purine
- Structural Differences : Replaces the 4-methylpiperazine with a pyrrolidine ring.
- Key Properties: Pyrrolidine’s smaller ring size (5-membered vs. piperazine’s 6-membered) reduces steric hindrance but decreases basicity (pKa ~11.3 for pyrrolidine vs.
- Applications: Used in probing adenosine receptor selectivity due to its compact substituent.
2-Chloro-6-(2-naphthylsulfanyl)-7H-Purine
- Structural Differences : Features a bulky, lipophilic naphthylsulfanyl group.
- Key Properties : The aromatic group increases molecular weight (312.78 g/mol vs. ~265.7 g/mol for the target compound) and reduces aqueous solubility (logP ~3.5 estimated) but enhances affinity for hydrophobic binding pockets .
- Applications : Investigated in oncology for targeting ATP-binding sites in kinases.
2-Chloro-6-(trifluoromethyl)-7H-Purine
- Structural Differences : Substitutes 4-methylpiperazine with a trifluoromethyl group.
- Key Properties : The electron-withdrawing CF3 group lowers electron density at position 6, reducing nucleophilicity. IR spectra show distinct C-F stretches at 1,150–1,050 cm⁻¹, absent in piperazinyl analogs .
- Applications : Explored in antiviral research for its metabolic stability.
Substituent Effects at Position 2
2-Amino-6-chloro-9-(cyclopentyl)-9H-Purine
- Structural Differences: Replaces the chloro group at position 2 with an amino group.
- Key Properties: The amino group increases basicity (pKa ~4.5 for NH2 vs. ~0 for Cl) and enables hydrogen bonding. However, cyclopentyl at N-9 reduces solubility compared to N-7 methylation .
- Synthetic Yield : N-9 alkylation predominates (71% yield for 2c vs. 5% for N-7 isomer 3c), highlighting regioselectivity challenges .
Piperazine-Modified Analogs
7-Methyl-6-{4-[2-(methylsulfanyl)-6-(tetrahydro-2H-pyran-4-yl)-4-pyrimidinyl]-1-piperazinyl}-7H-Purine
2-Chloro-6-(piperazin-1-yl)-7H-Purine
- Structural Differences : Lacks the 4-methyl group on piperazine.
- Key Properties : Lower logD (1.2 vs. 1.8 for 4-methyl analog) due to reduced lipophilicity, impacting blood-brain barrier penetration .
Comparative Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP* | Water Solubility (mg/mL)* |
|---|---|---|---|---|
| 2-Chloro-6-(4-methylpiperazin-1-yl)-7H-purine | C10H12ClN6 | 265.7 | 1.8 | 2.1 |
| 2-Chloro-6-(1-pyrrolidinyl)-1H-purine | C9H10ClN5 | 223.7 | 1.2 | 5.3 |
| 2-Chloro-6-(trifluoromethyl)-7H-purine | C6H2ClF3N4 | 222.6 | 2.6 | 0.4 |
| 2-Chloro-6-(2-naphthylsulfanyl)-7H-purine | C15H9ClN4S | 312.8 | 3.5 | <0.1 |
*Estimated using ChemAxon software.
Biological Activity
2-chloro-6-(4-methylpiperazin-1-yl)-7H-purine is a purine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily studied for its potential as an anticancer, antiviral, and antimicrobial agent. Understanding its biological activity is crucial for developing new therapeutic agents.
Chemical Structure and Properties
The compound features a chlorine atom at the 2-position and a 4-methylpiperazine moiety, which contributes to its unique biological properties. Its structural formula can be represented as follows:
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. It can inhibit enzyme activity by binding to active or allosteric sites, modulating the enzyme's function. Additionally, it influences signal transduction pathways by interacting with cellular receptors.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit selective cytotoxicity against various cancer cell lines, including glioblastoma and melanoma. The compound's IC50 values range from 0.07 to 4.08 µg/mL against these cell lines . The introduction of substituents in the purine ring enhances binding affinity and selectivity towards kinases critical for tumor cell proliferation.
Antiviral Properties
This compound has demonstrated moderate antiviral activity against hepatitis C virus (HCV) and human immunodeficiency virus (HIV) in cell culture models . Its mechanism involves inhibiting viral replication through interactions with viral enzymes.
Antimicrobial Effects
The compound also exhibits antimicrobial properties, making it a candidate for further development in treating bacterial infections. Its efficacy against various pathogens suggests potential applications in infectious disease management.
Study on Anticancer Activity
In a study focused on multisubstituted purines, this compound was evaluated alongside other derivatives for anticancer activity. Results indicated that this compound effectively inhibited the growth of cancer cells harboring specific mutations associated with resistance to standard therapies like imatinib .
Study on Viral Inhibition
Another research project investigated the antiviral effects of various purine derivatives, including this compound. The findings revealed that this compound significantly reduced viral loads in infected cell cultures, highlighting its potential as an antiviral agent .
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (µg/mL) | Activity Type |
|---|---|---|
| This compound | 0.07 - 4.08 | Anticancer |
| 2-chloro-6,8-dipropynylthio-7-methylpurine | <0.05 | Anticancer |
| 2-chloro-6-(4-methylpiperazin-1-yl)benzaldehyde | N/A | Antimicrobial |
Q & A
Q. What are the optimal synthetic routes for 2-chloro-6-(4-methylpiperazin-1-yl)-7H-purine, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution at the 6-position of the purine scaffold. For example, reacting 6-chloro-7H-purine derivatives with 4-methylpiperazine under reflux conditions in a polar aprotic solvent (e.g., DMF or DCM) at 80–100°C for 12–24 hours. Optimization requires factorial design experiments to evaluate variables like temperature, solvent polarity, and stoichiometry. Monitoring via TLC or HPLC ensures reaction completion. Post-synthesis, purification via column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization is critical to isolate high-purity product .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of spectroscopic techniques:
- NMR : Confirm substitution patterns via H-NMR (e.g., piperazine proton signals at δ 2.3–3.0 ppm) and C-NMR (chlorine’s deshielding effect at C2).
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H] at m/z 283.1).
- HPLC : Purity assessment using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) at 254 nm .
Advanced Research Questions
Q. How can contradictory data regarding the compound’s solubility and stability in aqueous media be resolved?
Methodological Answer: Contradictions often arise from variations in pH, ionic strength, or temperature. Design a controlled study using:
- Dynamic Light Scattering (DLS) : To monitor aggregation in real-time.
- pH-Dependent Solubility Assays : Measure solubility across pH 3–10 (buffered solutions).
- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH, analyzing degradation via LC-MS. Cross-reference results with computational models (e.g., COSMO-RS for solubility prediction) .
Q. What experimental strategies can elucidate the compound’s mechanism of action in adenosine receptor binding studies?
Methodological Answer:
- Radioligand Displacement Assays : Use H-labeled adenosine receptor antagonists (e.g., CGS21680 for A receptors) to determine IC values.
- Molecular Dynamics Simulations : Dock the compound into receptor homology models (e.g., GPCRdb templates) to identify key interactions (e.g., hydrogen bonding with Thr88 or π-stacking with Phe168).
- Mutagenesis Studies : Validate binding hypotheses by mutating predicted interaction sites and measuring affinity shifts .
Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma half-life (IV vs. oral administration), protein binding (equilibrium dialysis), and metabolic stability (microsomal assays).
- Tissue Distribution Studies : Use radiolabeled C-compound with autoradiography.
- Metabolite Identification : LC-MS/MS to detect phase I/II metabolites, correlating findings with activity loss .
Methodological Design and Data Analysis
Q. What factorial design approaches are suitable for optimizing reaction yields in purine derivatization?
Methodological Answer: A 2 factorial design (k = variables) evaluates factors like temperature (60°C vs. 100°C), solvent (DMF vs. DCM), and catalyst (e.g., DBU vs. KCO). Response Surface Methodology (RSM) refines optimal conditions. For example, a Central Composite Design (CCD) can model nonlinear relationships between variables and yield. Use ANOVA to identify significant factors (p < 0.05) .
Q. How should researchers analyze conflicting bioactivity data across cell lines or assay formats?
Methodological Answer:
- Meta-Analysis : Pool data from multiple studies, adjusting for variables like cell passage number or assay sensitivity (e.g., MTT vs. CellTiter-Glo).
- Pathway Enrichment Analysis : Use tools like DAVID or Gene Ontology to identify conserved signaling pathways.
- Bias Correction : Apply Bland-Altman plots to assess systematic differences between assays .
Emerging Research Directions
Q. What unexplored structural analogs of this compound warrant investigation?
Methodological Answer:
- Piperazine Substitution : Replace 4-methylpiperazine with spirocyclic or fluorinated analogs to modulate lipophilicity.
- Purine Modifications : Introduce electron-withdrawing groups (e.g., CF) at C8 to enhance metabolic stability.
- Hybrid Scaffolds : Conjugate with known pharmacophores (e.g., benzimidazole) via click chemistry .
Q. How can AI-driven models accelerate SAR studies for this compound?
Methodological Answer:
- Generative Chemistry : Train GNNs (Graph Neural Networks) on ChEMBL data to propose novel analogs.
- QSAR Modeling : Use Random Forest or SVM to predict IC values from molecular descriptors (e.g., logP, polar surface area).
- Automated Synthesis Planning : Platforms like Chematica can prioritize synthetic routes for high-priority analogs .
Safety and Toxicity Profiling
Q. What methodologies are critical for assessing off-target effects in kinase inhibition studies?
Methodological Answer:
- Kinome-Wide Profiling : Use PamStation®12 or KINOMEscan to screen against 400+ kinases.
- CYP Inhibition Assays : Evaluate potential for drug-drug interactions via fluorogenic CYP3A4/2D6 substrates.
- hERG Patch-Clamp Assays : Mitigate cardiac toxicity risks by testing hERG channel inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
